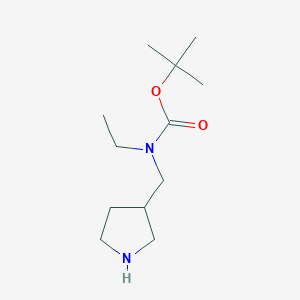

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester

Description

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester (IUPAC name: tert-butyl N-ethyl-N-pyrrolidin-3-ylcarbamate, CAS: 1120357-23-4) is a carbamate-protected pyrrolidine derivative widely used as an intermediate in pharmaceutical synthesis. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol. The compound features a pyrrolidine ring substituted at the 3-position with a methyl group bearing both ethyl and tert-butoxycarbonyl (Boc) carbamate groups. This structural motif enhances its stability during synthetic processes, particularly in peptide coupling and nucleophilic substitution reactions .

The Boc group serves as a temporary protective group for amines, allowing selective deprotection under acidic conditions. This compound is classified under GHS Revision 8 as a skin irritant (Category 2) and eye irritant (Category 2A), requiring handling in well-ventilated areas with appropriate personal protective equipment (PPE) .

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(pyrrolidin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14(9-10-6-7-13-8-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYCZYNMSIYBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159223 | |

| Record name | Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-92-9 | |

| Record name | Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine with ethyl chloroformate and tert-butyl carbamate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The process involves the following steps:

Formation of the Intermediate: Pyrrolidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate ethyl-pyrrolidin-3-ylmethyl carbonate.

Carbamate Formation: The intermediate is then reacted with tert-butyl carbamate under basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural and Functional Divergence

- Reactivity : The iodine-substituted analogue (CAS 1260610-71-6) exhibits higher electrophilicity, enabling participation in halogen-exchange reactions, whereas this compound is more suited for nucleophilic amine deprotection .

- Bioactivity: Compounds with aminoethyl side chains (CAS 1540928-69-5, 71752-68-6) show enhanced binding to neurotransmitter receptors (e.g., dopamine D₂), making them relevant in CNS drug discovery .

- Solubility : Increasing molecular weight and hydrophobicity (e.g., CAS 1401666-89-4) reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a carbamate group, and an ethyl side chain. This unique combination of structural elements contributes to its biological activity.

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Confers lipophilicity and potential neuroactivity |

| Carbamate Group | May interact with enzymes and receptors |

| Ethyl Side Chain | Enhances solubility and bioavailability |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring engages in hydrophobic interactions. These interactions can modulate enzyme or receptor activities, leading to various biological effects such as:

- Neuroprotective Effects : The compound may influence neurotransmitter systems or inhibit enzymes involved in neurodegenerative processes.

- Antimicrobial Properties : Preliminary studies indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its role in combating antibiotic resistance .

- Anti-inflammatory Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory properties, suggesting this compound may also reduce inflammation.

In Vitro Studies

Recent investigations have explored the compound's effects in vitro. Notably:

- A study indicated that this compound demonstrated significant antimicrobial activity against multidrug-resistant bacterial strains, suggesting its potential as a new antimicrobial agent .

- Another study reported neuroprotective properties, where the compound was found to modulate neurotransmitter release, potentially benefiting conditions like Alzheimer's disease.

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of clinically relevant strains. Results showed a minimum inhibitory concentration (MIC) that supports its potential as an effective antimicrobial agent.

- Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.